1-(Bromomethyl)naphthalene serves as a valuable precursor for the synthesis of various complex molecules in scientific research. The presence of the reactive bromomethyl group (CH₂Br) allows for further chemical transformations through various substitution and coupling reactions. This functionality enables the introduction of diverse functional groups onto the naphthalene ring, leading to the creation of novel materials with desired properties. Source: Thermo Scientific Chemicals, "1-(Bromomethyl)naphthalene, 98%":
Due to its unique structure and the presence of the bromomethyl group, 1-(bromomethyl)naphthalene finds application in the design and development of functional organic materials. This includes the synthesis of conjugated polymers with potential applications in organic electronics, optoelectronic devices, and organic photovoltaics. The incorporation of the naphthalene unit into these materials contributes to desirable properties such as good thermal stability, efficient charge transport, and tunable emission characteristics. Source: Oakwood Chemical, "1-(Bromomethyl)naphthalene":
1-(Bromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₉Br and a molecular weight of 221.09 g/mol. It features a bromomethyl group (-CH₂Br) attached to the naphthalene ring system, which consists of two fused aromatic rings. The compound is identified by the CAS Registry Number 3163-27-7 and has various applications in chemical synthesis and research. Its structural formula can be represented as follows:
textBr | C₁₁H₉
This compound is characterized by its moderate solubility in organic solvents and low solubility in water, making it useful in organic reactions where water is not a solvent.
1-(Bromomethyl)naphthalene exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. It has been noted to inhibit:
These interactions suggest potential implications in pharmacology, particularly concerning drug metabolism and toxicity, as it may affect the metabolism of co-administered drugs .
Several methods exist for synthesizing 1-(Bromomethyl)naphthalene:
These methods typically yield high purity products, suitable for further chemical transformations.
1-(Bromomethyl)naphthalene has diverse applications, including:
Studies on 1-(Bromomethyl)naphthalene have highlighted its interactions with various biological systems, particularly concerning its role as a cytochrome P450 inhibitor. This property makes it relevant in pharmacokinetics and toxicology research, as it may influence the metabolism of other drugs . Additionally, its corrosive nature necessitates careful handling during laboratory use.
1-(Bromomethyl)naphthalene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromonaphthalene | C₁₁H₉Br | Simple brominated naphthalene without methyl group |
2-Bromomethyl-naphthalene | C₁₁H₉Br | Bromomethyl group at the second position |
1-Chloromethyl-naphthalene | C₁₁H₉Cl | Chlorine instead of bromine |
1-Methylnaphthalene | C₁₂H₁₀ | Methyl group instead of bromomethyl |
The presence of the bromomethyl group distinguishes this compound from others by enhancing its reactivity profile and potential applications in synthesis compared to its chlorinated or unsubstituted analogs.
1-(Bromomethyl)naphthalene is constructed upon a fundamental naphthalene backbone, which consists of two fused benzene rings forming a polycyclic aromatic hydrocarbon system [1] [2]. The naphthalene moiety contains ten carbon atoms arranged in a bicyclic structure with a total of ten π-electrons delocalized across the aromatic system [2]. This electron distribution follows Hückel's rule, where the ten π-electrons contribute to the aromatic stabilization energy of approximately 250 kilojoules per mole [2].
The electronic structure of the naphthalene backbone exhibits distinct characteristics compared to monocyclic aromatic compounds [3]. The aromatic system demonstrates cyclic, conjugated π-electron delocalization with p-orbital overlap occurring both along the ten-carbon periphery and across the central bond between the two rings [2]. This delocalization pattern creates three primary resonance structures for naphthalene, contributing to its overall stability and aromatic character [2].
The carbon atoms within the naphthalene framework adopt a standard numbering system where positions 1, 4, 5, and 8 are designated as α-positions (adjacent to the ring junction), while positions 2, 3, 6, and 7 represent β-positions [4]. This positional arrangement is crucial for understanding substitution patterns and electronic effects within naphthalene derivatives [4].
The bromomethyl group (-CH₂Br) in 1-(bromomethyl)naphthalene occupies the 1-position of the naphthalene ring system, which corresponds to an α-position relative to the ring junction [1] [5]. This substitution pattern places the bromomethyl functionality at a sterically accessible site that allows for optimal orbital interactions with the aromatic π-system [5].
The bromomethyl substituent functions as an electron-withdrawing group through both inductive and resonance effects [6] [7]. The electronegative bromine atom withdraws electron density from the methylene carbon, which in turn reduces the electron density of the naphthalene ring system [6]. This electronic perturbation influences the overall reactivity and chemical behavior of the compound [8].
Structural analysis reveals that the bromomethyl group maintains a specific spatial orientation relative to the naphthalene plane [9]. Nuclear magnetic resonance spectroscopy data indicates characteristic chemical shifts for the methylene protons at approximately 4.932 parts per million, reflecting the deshielding effect of the bromine substituent and the aromatic ring system [9].
According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is 1-(bromomethyl)naphthalene [1] [5]. This designation follows standard IUPAC rules where the parent naphthalene structure serves as the base name, with the bromomethyl substituent specified by its position and functional group identity [1].
The IUPAC naming system for naphthalene derivatives employs a numbering scheme that begins from one of the α-positions and proceeds around the ring system to provide the lowest possible locant numbers for substituents [4]. In this case, the bromomethyl group at position 1 receives the lowest possible numerical designation [4].
1-(Bromomethyl)naphthalene is known by several alternative names and synonyms in chemical literature and commercial databases [10] [11]. The most frequently encountered synonyms include naphthalene, 1-(bromomethyl)-, 1-bromomethylnaphthalene, and 1-bromomethyl-naphthalene [10] [11]. Additional designations found in various databases encompass 1-naphthylmethyl bromide, naphthylmethyl bromide, and bromomethylnaphthalene [10] [11].
Commercial suppliers and chemical catalogs often list this compound under abbreviated forms such as 1-bromomethyl naphthalene or variations with different hyphenation patterns [12] [10]. Database-specific identifiers include registry numbers and internal catalog designations that facilitate compound identification across different information systems [10] [11].
The Chemical Abstracts Service has assigned the unique registry number 3163-27-7 to 1-(bromomethyl)naphthalene [1] [13] [12]. This CAS number serves as the definitive identifier for the compound across all major chemical databases and regulatory systems [1] [13]. The CAS registry entry confirms the molecular formula as C₁₁H₉Br with a molecular weight of 221.093 atomic mass units [1] [12].
Database Parameter | Value |
---|---|
CAS Registry Number | 3163-27-7 [1] |
Molecular Formula | C₁₁H₉Br [1] |
Molecular Weight | 221.093 g/mol [1] |
EINECS Number | 801-817-2 [13] [14] |
The compound appears in the National Institute of Standards and Technology Chemistry WebBook with comprehensive thermodynamic and physical property data [1]. Additional database entries exist in PubChem under compound identifier CID 137844 [5] [10].
The International Chemical Identifier string for 1-(bromomethyl)naphthalene is InChI=1S/C11H9Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 [1] [5] [9]. This standardized representation encodes the complete molecular structure and connectivity pattern in a machine-readable format [5].
The corresponding InChIKey, which serves as a compressed hash of the full InChI string, is RZJGKPNCYQZFGR-UHFFFAOYSA-N [1] [5] [9]. This 27-character identifier provides a unique fingerprint for database searching and compound verification [5].
Identifier System | Value |
---|---|
InChI | InChI=1S/C11H9Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 [1] |
InChIKey | RZJGKPNCYQZFGR-UHFFFAOYSA-N [1] |
SMILES | C1=CC=C2C(=C1)C=CC=C2CBr [5] |
MDL Number | MFCD00010804 [12] |
The Simplified Molecular Input Line Entry System representation is C1=CC=C2C(=C1)C=CC=C2CBr, which describes the atomic connectivity in a linear string format [5] [12]. The MDL number MFCD00010804 provides another standardized identifier used in chemical inventory systems [12] [14].
The two-dimensional structural representation of 1-(bromomethyl)naphthalene displays the characteristic fused ring system of naphthalene with the bromomethyl substituent attached to the 1-position [1] [5]. The planar aromatic framework consists of ten carbon atoms arranged in two six-membered rings sharing a common edge [5].
Bond length analysis reveals the aromatic character of the naphthalene system, with carbon-carbon bond distances alternating between approximately 1.34 and 1.43 Angstroms [15]. The carbon-bromine bond length in the bromomethyl group measures approximately 1.93 Angstroms, consistent with typical alkyl bromide structures [15].
The 2D representation illustrates the delocalized π-electron system through the conventional representation of alternating single and double bonds within the aromatic rings [5]. However, the actual electronic structure involves complete delocalization of π-electrons across the entire bicyclic framework [3].
Three-dimensional conformational analysis of 1-(bromomethyl)naphthalene reveals the spatial arrangement of atoms and the preferred molecular geometry [1] [5]. The naphthalene backbone maintains planarity with minimal deviation from the ideal aromatic geometry [15].
The bromomethyl substituent adopts a conformation that minimizes steric interactions while maintaining optimal electronic overlap with the aromatic system [15]. Computational studies indicate that the methylene carbon lies approximately in the plane of the naphthalene ring, with the bromine atom positioned to avoid unfavorable steric contacts [15].
Crystallographic data for related naphthalene derivatives demonstrates the tendency for substituted naphthalenes to maintain the planar aromatic framework while accommodating substituent groups through slight conformational adjustments [16]. The molecular geometry optimizes both electronic stabilization and steric accessibility [16].
Structural Parameter | Value |
---|---|
Naphthalene Ring Planarity | Maintained [15] |
C-Br Bond Length | ~1.93 Å [15] |
Aromatic C-C Bond Range | 1.34-1.43 Å [15] |
Preferred Conformation | Minimal steric interaction [15] |
Property | Value | References |
---|---|---|
Molecular Formula | C₁₁H₉Br | [1] [2] [7] |
Molecular Weight | 221.09-221.10 g/mol | [1] [2] [7] |
CAS Number | 3163-27-7 | [1] [2] [7] |
Physical State | Solid | [1] [2] [3] |
Appearance | Powder/Crystalline | [1] [2] [3] [4] |
Color | White to yellow | [1] [2] [3] [5] [6] |
Melting Point | 52-56°C | [1] [2] [7] [8] [3] |
Boiling Point (100 mmHg) | 213°C | [1] [2] [7] [8] |
Boiling Point (760 mmHg) | 326°C | [10] |
Density | 1.44 g/mL | [1] [2] [7] [5] |
Refractive Index | 1.6600 | [1] [2] [7] |
Water Solubility | Slightly soluble | [1] [2] [15] [16] |
Solubility in Organic Solvents | Soluble in methanol, ethanol, dichloromethane | [3] [12] [13] |
UV-Visible λmax (Cyclohexane) | 292 nm | [1] [2] [7] [3] |
Storage Temperature | 2-8°C (inert atmosphere) | [1] [2] [3] |
Flash Point | 151.8°C | [18] [19] |
Vapor Pressure (25°C) | 0.000422 mmHg | [18] |
Table 2: Thermodynamic Properties of 1-(Bromomethyl)naphthalene
Property | Value | Source |
---|---|---|
Melting Point | 52-56°C | [1] [2] [7] [8] [3] |
Boiling Point at 100 mmHg | 213°C | [1] [2] [7] [8] |
Boiling Point at 760 mmHg | 326°C | [10] |
Boiling Point at 0.6 mmHg | 118°C | [3] |
Phase Transition (Solid/Liquid) | 54°C | [11] |
Fusion Temperature | 329.15 K (56°C) | [8] |
Table 3: Spectroscopic Properties of 1-(Bromomethyl)naphthalene
Spectroscopic Method | Key Data | References |
---|---|---|
UV-Visible Absorption | λmax = 292 nm (cyclohexane) | [1] [2] [7] [3] |
¹H NMR (400 MHz, CDCl₃) | δ 8.137, 7.860, 7.813, 7.595, 7.51, 7.50, 7.377, 4.932 ppm | [20] |
¹³C NMR | Available data | [20] [21] [22] |
Mass Spectrometry | M⁺ = 221/220 (base peak at m/z 141) | [23] [21] |
IR Spectroscopy | Characteristic peaks available | [24] [25] |
Table 4: Solubility Profile of 1-(Bromomethyl)naphthalene
Solvent | Solubility | References |
---|---|---|
Water | Slightly soluble | [1] [2] [15] [16] |
Methanol | Soluble | [3] |
Ethanol | Moderately soluble | [12] |
Dichloromethane | Highly soluble | [13] |
Acetone | Highly soluble | [13] |
Organic solvents (general) | Moderate to high solubility | [12] |
Corrosive